KALB001
Description
KALB001 (N-(3-chloro-4-(4-[18F]fluoro-1,3-dioxo-isoindolin-2-yl)phenyl)-2-picolinamide) is a fluorine-18-labeled positron emission tomography (PET) radioligand developed for imaging metabotropic glutamate receptor subtype 4 (mGluR4), a therapeutic target for neurodegenerative and neuropsychiatric disorders such as Parkinson’s disease and schizophrenia . Developed by Merck Research Laboratories, this compound exhibits an EC50 of 36 nM for mGluR4, demonstrating superior binding affinity compared to earlier tracers like [11C]ML128 . Its synthesis involves a three-step process, yielding a 24% decay-corrected radiochemical yield and a specific activity of 97.9 GBq/μmol, with radiochemical purity exceeding 98% when stabilized in acidic buffer (pH 4.0) .
In preclinical studies, [18F]this compound showed moderate brain penetration in rats but exhibited non-specific binding and rapid washout (~7–27% specific blocking with mGluR4 agents) . However, its instability at neutral pH and suboptimal pharmacokinetics necessitate further structural optimization for clinical translation .
Properties
Molecular Formula |
C20H11ClFN3O3 |
|---|---|
Molecular Weight |
395.77 |
IUPAC Name |
N-(3-Chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide |
InChI |
InChI=1S/C20H11ClFN3O3/c21-13-10-11(24-18(26)15-6-1-2-9-23-15)7-8-16(13)25-19(27)12-4-3-5-14(22)17(12)20(25)28/h1-10H,(H,24,26) |
InChI Key |
HDLABPAQQVOWQC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(N(C(C2=C3C=CC=C2F)=O)C3=O)C(Cl)=C1)C4=NC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KALB-001; KALB 001; KALB001 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key mGluR4 Radioligands and Their Properties
The development of mGluR4 PET tracers has focused on improving binding affinity, selectivity, and pharmacokinetic stability. Below is a comparative analysis of KALB001 with structurally and functionally related compounds:
Structural and Functional Comparisons
This compound vs. [11C]ML128 :
this compound’s phthalimide scaffold replaces ML128’s simpler aromatic structure, enhancing mGluR4 affinity (EC50 = 36 nM vs. 110 nM) . However, both tracers share rapid brain washout, limiting their utility for dynamic imaging .This compound vs. [11C]KALB012 :
KALB012, a carbamate derivative, shows higher selectivity (IC50 = 12 nM) and slower washout due to improved lipophilicity. In rats, [11C]KALB012 achieved 25% better imaging contrast than this compound, though both require acidic formulation .This compound vs. [18F]mG4P027 :
The newer [18F]mG4P027 addresses this compound’s instability by replacing the phthalimide group with a pyridazine ring, enabling neutral pH compatibility and higher target specificity (IC50 = 8 nM) .
In Vivo Performance
- Specificity : Blocking studies in rats showed that this compound’s binding was reduced by 7–27% with mGluR4 modulators, compared to 0–15% with mGluR5 blockers, confirming partial mGluR4 selectivity .
- Metabolic Stability : this compound exhibits faster hepatic metabolism than KALB012, with ~40% parent compound remaining at 30 minutes post-injection .
- Clinical Potential: While this compound’s whole-body uptake is promising for peripheral applications, its brain pharmacokinetics lag behind [11C]KALB012 and [18F]mG4P027, which show slower clearance and higher target-to-background ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
